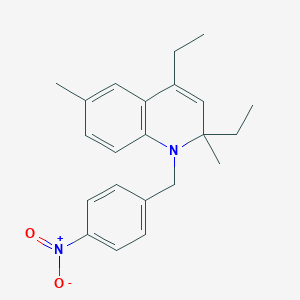![molecular formula C23H22N4O2 B11621293 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely studied for its applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes:
Formation of Benzotriazole Core: This step involves the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reactions: The benzotriazole core undergoes substitution reactions with ethyl groups and other substituents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification Techniques: Employing techniques such as recrystallization and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes.
Interact with Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethoxy-N-(2-ethylphenyl)benzamide
- 4-ethoxy-N-(4-methylphenyl)benzamide
- 4-ethoxy-N-(2-methylphenyl)benzamide
Uniqueness
4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzotriazole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H22N4O2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-ethoxy-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C23H22N4O2/c1-3-16-5-10-19(11-6-16)27-25-21-14-9-18(15-22(21)26-27)24-23(28)17-7-12-20(13-8-17)29-4-2/h5-15H,3-4H2,1-2H3,(H,24,28) |
Clé InChI |
FGZDUWPSPIPQKR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)

![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621227.png)
![(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11621234.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11621247.png)
![5-{(E)-[(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11621252.png)
![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621264.png)

![4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide](/img/structure/B11621272.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)
![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11621289.png)
